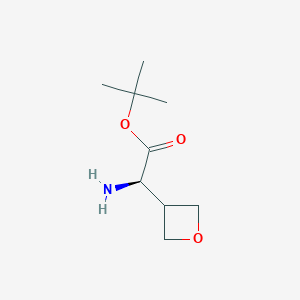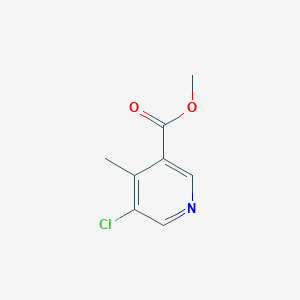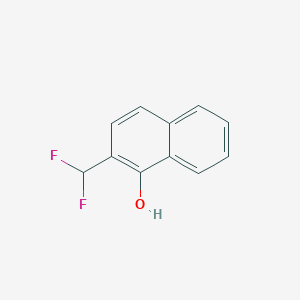
2-(Difluoromethyl)-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method is the hydroxydifluoromethylation of naphthalen-1-yl imidazo[1,2-a]pyridines, which yields the desired product in high yields . This reaction is often carried out using difluorocarbene reagents under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-1-naphthol may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol substrate . The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as methyl or hydroxymethyl.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of ethers and esters.
科学的研究の応用
2-(Difluoromethyl)-1-naphthol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
作用機序
The mechanism of action of 2-(Difluoromethyl)-1-naphthol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways.
類似化合物との比較
2-(Trifluoromethyl)-1-naphthol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Naphthol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)phenol: Similar functional group but attached to a phenol rather than a naphthol moiety.
Uniqueness: 2-(Difluoromethyl)-1-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donating ability . These properties make it particularly valuable in applications where these characteristics are advantageous, such as in drug design and materials science.
特性
分子式 |
C11H8F2O |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,11,14H |
InChIキー |
RMXONWFBZONEDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



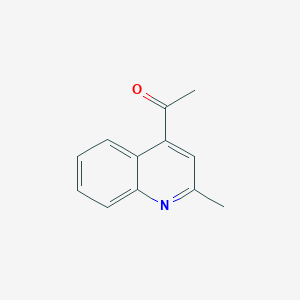

![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)


![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)


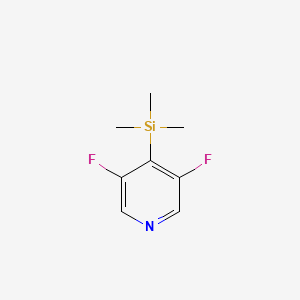

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
